![molecular formula C12H8N4O2S B2466582 N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide CAS No. 1251706-29-2](/img/structure/B2466582.png)
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide
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Overview
Description
“N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide” is a compound that has been synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . It is a derivative of N-(thiophen-2-yl) nicotinamide .
Synthesis Analysis
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide involves the modification of natural products and the active substructure splicing method . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .Scientific Research Applications
- Results : Compound 4a (EC₅₀ = 4.69 mg/L) and 4f (EC₅₀ = 1.96 mg/L) exhibited excellent fungicidal activity, surpassing commercial fungicides diflumetorim and flumorph. Compound 4f, in particular, showed promise as a fungicide candidate for further development .
- Potential : Thiophene-based analogs are of interest due to their biological activity. Researchers explore modifications of this compound class to develop advanced molecules with diverse effects .
- Exploration : Researchers investigate the antioxidant and anti-inflammatory potential of thiophene derivatives. These properties are relevant for health and disease prevention .
Fungicidal Activity
Medicinal Chemistry
Antioxidant and Anti-Inflammatory Properties
Future Directions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide and its derivatives are significant lead compounds that can be used for further structural optimization . Specifically, compound 4f is a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
Mechanism of Action
Target of Action
It’s known that thiophene-based compounds exhibit a variety of biological effects . They have been used in the development of advanced compounds with various biological effects .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene-based compounds have been shown to influence a variety of biological pathways .
Result of Action
It’s known that thiophene-based compounds can exert a variety of biological effects .
properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c17-10(8-4-1-2-6-13-8)14-12-16-15-11(18-12)9-5-3-7-19-9/h1-7H,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZARYYQCQRCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)picolinamide |
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